1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(o-tolyl)propan-1-one
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Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(o-tolyl)propan-1-one, also known as TPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. TPOP is a versatile molecule that can be synthesized using various methods and has been shown to have unique properties that make it useful in a wide range of applications.
Scientific Research Applications
Structural Analysis and Drug Design
One study provides a structural analysis of a related arylpiperazine derivative, highlighting its bioactivity against α1A-adrenoceptor. This research underscores the potential of such compounds in drug design, especially for highly selective antagonists with specific chiral properties (Xu et al., 2016). The detailed conformational analysis and molecular docking studies suggest that similar compounds, including 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(o-tolyl)propan-1-one, could serve as valuable scaffolds for developing new therapeutic agents with targeted action.
Synthesis and Antifungal Activity
Another study focuses on the synthesis of novel 1,2,4-triazines that incorporate 1,2,3-triazole and piperidine rings, evaluated for their antifungal activity. This research indicates that derivatives with these structural motifs can exhibit significant biological activity against various fungal pathogens, suggesting a potential avenue for developing new antifungal agents (Sangshetti & Shinde, 2010).
Antimicrobial Properties
Further, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine rings, has been reported to show strong antimicrobial activity. This highlights the potential application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Krolenko et al., 2016).
Pharmacological Applications
Additionally, research into 1-substituted piperidines discusses their pharmacological properties, including derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol. This research provides a foundation for understanding how modifications to the piperidine structure can influence biological activity, opening pathways for the development of new therapeutic compounds (Vardanyan, 2018).
properties
IUPAC Name |
3-(2-methylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-4-2-3-5-15(14)6-7-17(22)20-11-8-16(9-12-20)21-13-10-18-19-21/h2-5,10,13,16H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYSSIDCIKTNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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